2,6-Difluoro-3,5-diiodopyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3,5-diiodopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF2I2N/c6-4-2(8)1-3(9)5(7)10-4/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECQVDGWAMQGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF2I2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304305 | |
| Record name | 2,6-Difluoro-3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685517-77-5 | |
| Record name | 2,6-Difluoro-3,5-diiodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685517-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Versatility of Halogenated Pyridines in Synthesis
Halogenated pyridines are invaluable intermediates in organic chemistry due to the reactivity of the carbon-halogen bond. chemrxiv.org This reactivity allows for a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. nih.govrsc.orgnih.gov The pyridine (B92270) ring itself is a privileged scaffold, appearing in a vast number of biologically active compounds and functional materials. nih.govillinois.edu The ability to selectively introduce various substituents onto the pyridine core via its halogenated precursors is therefore a powerful tool for molecular design and discovery. nih.gov
The reactivity of a halogen substituent on the pyridine ring is influenced by its position relative to the nitrogen atom and the presence of other functional groups. nih.gov Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic substitution and oxidative addition in catalytic cycles due to the electron-withdrawing nature of the ring nitrogen. mdpi.com This inherent reactivity difference provides a basis for the selective functionalization of polyhalogenated pyridines.
Polyhalogenated Pyridines: a Gateway to Complex Molecules
Polyhalogenated pyridines offer a strategic advantage in the synthesis of highly substituted pyridine (B92270) derivatives. researchgate.netthieme-connect.de The differential reactivity of the various halogen atoms allows for sequential and site-selective cross-coupling reactions. nih.gov This step-wise functionalization enables the controlled introduction of multiple, distinct substituents onto the pyridine ring, a feat that is often challenging to achieve through other synthetic routes. nih.gov
The Unique Position of 2,6 Difluoro 3,5 Diiodopyridine
Regioselective Halogenation Strategies
The precise installation of halogen atoms onto a pyridine ring is fundamental for the synthesis of functionalized heterocyclic compounds. The electronic nature of pyridine typically directs electrophilic attack to the 3-position and nucleophilic attack to the 2- and 4-positions. Overcoming these inherent reactivities to achieve alternative substitution patterns, such as the di-iodination at the 3- and 5-positions seen in the target molecule, demands specialized protocols.
Directed Iodination Protocols
Iodinated pyridines are valuable intermediates in cross-coupling reactions and serve as building blocks for pharmaceuticals and materials. The following sections explore modern methods for the regioselective introduction of iodine onto the pyridine core.
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool for molecular construction. For pyridines, achieving meta-C-H functionalization is challenging due to the ring's electronic properties. nih.gov A recently developed protocol enables the highly regioselective meta-C-H iodination of pyridines through a redox-neutral dearomatization-rearomatization process. nih.govresearchgate.net This catalyst-free method provides a versatile platform for introducing a variety of functional groups, including iodine, onto the pyridine ring with high selectivity. nih.gov The strategy is applicable for the late-stage functionalization of complex molecules, such as drugs. nih.govresearchgate.net This approach has been successfully used for the meta-selective iodination of pyridines, quinolines, and isoquinolines. nih.gov
| Method | Selectivity | Key Features | Applicability |
| Redox-Neutral Dearomatization-Rearomatization | High meta-selectivity | Catalyst-free, broad scope | Late-stage functionalization of drugs, synthesis of complex azaarenes |
This table summarizes the key aspects of the radical-based meta-C-H iodination of pyridines.
Pyridine-Iodine Monochloride (PyICl) is a stable, pale yellow solid that serves as a mild and effective electrophilic iodinating reagent. tcichemicals.com Unlike iodine monochloride (ICl), which is hazardous, PyICl is safer and easier to handle due to its higher melting point (over 100 °C). tcichemicals.com This complex allows for the iodination of a wide range of aromatic compounds under near-neutral conditions, often without the need for the strong acids required by other iodinating agents like the Barluenga reagent (IPy₂BF₄). tcichemicals.com PyICl has been used to effectively iodinate various aromatic compounds, including phenols, anilines, and heteroaromatics like thiophene (B33073) and pyrazole. researchgate.net For formyl or acetyl-substituted phenols and anilines, the iodination occurs with ortho-para selectivity. tcichemicals.com
| Reagent | Form | Melting Point | Advantages |
| Pyridine-Iodine Monochloride (PyICl) | Pale yellow solid | > 100 °C | Mild, efficient, easy to handle, no acid required |
| Iodine Monochloride (ICl) | Solid | Low | Hazardous |
This table compares the properties of PyICl and ICl as iodinating reagents.
In a move towards greener chemistry, a solvent-free method for the iodination of pyrimidine (B1678525) derivatives has been developed using mechanical grinding. mdpi.comnih.gov This eco-friendly approach utilizes solid iodine and silver nitrate (B79036) (AgNO₃) as the electrophilic iodinating system. mdpi.comnih.gov The reaction proceeds rapidly, typically within 20–30 minutes, and provides high yields (70–98%) without the need for toxic reagents or solvents. mdpi.comnih.gov In this method, silver nitrate acts as a Lewis acid, generating a reactive iodinating species in situ. mdpi.com The primary byproduct is silver iodide, which is easily separated. mdpi.com This technique represents a significant advancement in developing environmentally benign synthetic protocols for halogenated heterocycles. mdpi.comnih.gov
| Method | Reagents | Conditions | Reaction Time | Yield |
| Mechanical Grinding | Iodine, Silver Nitrate | Solvent-free, Room Temperature | 20-30 min | 70-98% |
This table outlines the conditions and outcomes of the environmentally conscious iodination method.
Selective Fluorination Methodologies
The introduction of fluorine into aromatic systems can dramatically alter the physicochemical properties of a molecule. For pyridine rings, selective fluorination is a key step in synthesizing many important compounds.
Nucleophilic fluorination of the electron-rich pyridine ring is inherently difficult, especially at the meta-position. nih.govrsc.org A novel strategy to overcome this challenge involves the use of pyridine N-oxides. nih.govrsc.orggoogle.com The N-oxide group activates the pyridine ring, facilitating nucleophilic attack. This approach has enabled the first example of a direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine. nih.govrsc.org
Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) at room temperature yields 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.govgoogle.com This intermediate can then be easily converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. nih.govrsc.org This method is significant as it provides a new pathway for synthesizing 3- or 5-fluoro substituted pyridines, which are challenging to access via traditional methods. nih.govgoogle.com
| Substrate | Reagent | Product | Key Advantage |
| 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | 3-Fluoro-4-nitropyridine N-oxide | Enables meta-fluorination of the pyridine ring |
| 3-Bromopyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | 3-Fluoropyridine N-oxide | Demonstrates reactivity of N-oxide vs. parent pyridine |
This table shows examples of nucleophilic fluorination of pyridine N-oxides for meta-substitution.
Electrophilic Fluorination of Dihydropyridines with Reagents such as Selectfluor
Electrophilic fluorination has emerged as a powerful tool for the introduction of fluorine atoms into organic molecules. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor, are widely used due to their stability, safety, and effectiveness. wikipedia.org The fluorination of dihydropyridine (B1217469) intermediates represents a viable pathway toward the synthesis of fluorinated pyridines.
The reaction of 1,2-dihydropyridines with Selectfluor can lead to the formation of new fluorinated 3,6-dihydropyridines. These intermediates can then be readily converted to the corresponding pyridines through the elimination of hydrogen fluoride under mild conditions. mdpi.com The mechanism is thought to involve the attachment of Selectfluor to the double bond of the dihydropyridine, forming an ammonium (B1175870) salt intermediate which then decomposes to the 3-fluoro-3,6-dihydropyridine. mdpi.com
Further reaction of these fluorinated dihydropyridines with Selectfluor can also lead to the synthesis of 2-(fluoromethyl)pyridines. mdpi.com The electrophilic fluorination of aromatic heterocycles, while less studied than that of arenes, has been successfully applied to a variety of systems including pyrroles, furans, thiophenes, and quinolines, primarily using Selectfluor and N-fluorobenzenesulfonimide. mdpi.com
| Substrate | Reagent | Product | Key Findings |
| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-dihydropyridines | Provides a convenient route to fluorinated pyridines after elimination of HF. mdpi.com |
| 3-Fluoro-2-methyl-5-nitro-3,6-dihydropyridines | Selectfluor® | Methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates | Demonstrates a method for synthesizing 2-(fluoromethyl)pyridines. mdpi.com |
Halogen Exchange Reactions for Fluorine Introduction from Chlorinated Pyridines
Halogen exchange (HALEX) reactions are a cornerstone in the synthesis of fluorinated aromatic compounds. This method is particularly useful for introducing fluorine atoms into a pre-existing chlorinated pyridine ring. The conversion of chloropyridines to their fluoro-analogs is typically achieved by treatment with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures. google.comgoogleapis.com
The reactivity of chlorine atoms towards nucleophilic substitution by fluoride depends on their position on the pyridine ring. For instance, in the case of 2,3,5,6-tetrachloropyridine (B1294921), the chlorine atoms at the 2- and 6-positions are more readily substituted by fluorine than those at the 3- and 5-positions, leading to the formation of 3,5-dichloro-2,6-difluoropyridine. googleapis.com The choice of solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, and the reaction temperature are critical parameters for achieving high yields and selectivity. google.comgoogleapis.com The presence of a phase-transfer catalyst can also be beneficial. googleapis.com
| Starting Material | Reagents | Product | Yield | Reference |
| 2,6-Dichloropyridine | Anhydrous KF | 2,6-Difluoropyridine | 91.7% | google.com |
| Tetrachloro-4-cyanopyridine | KF in DMSO | 3,5-Dichloro-2,6-difluoro-4-cyanopyridine | 34.7% | google.com |
| Pentachloropyridine | KF | 3,5-Dichloro-2,4,6-trifluoropyridine | - | googleapis.com |
Precursor Chemistry and Multistep Synthesis Pathways
The synthesis of highly substituted and specifically halogenated pyridines like this compound often necessitates multi-step pathways starting from readily available precursors.
Derivatization from Polyhalogenated Pyridine Precursors, e.g., Tetrachloropyridines
Polyhalogenated pyridines, such as tetrachloropyridine and pentachloropyridine, are versatile starting materials for the synthesis of more complex halogenated derivatives. googleapis.comrsc.org Through a sequence of controlled reactions, it is possible to selectively replace or introduce different halogen atoms at specific positions.
For example, 2,3,5,6-tetrachloropyridine can be synthesized from 2,6-diaminopyridine (B39239) through controlled chlorination to give 2,6-diamino-3,5-dichloropyridine, followed by bis-diazotization. rsc.org This tetrachloropyridine can then serve as a precursor for fluorinated derivatives. As mentioned previously, halogen exchange reactions on 2,3,5,6-tetrachloropyridine can yield 3,5-dichloro-2,6-difluoropyridine. googleapis.com Further functionalization would be required to introduce the iodine atoms at the 3- and 5-positions.
A notable example of a highly halogenated pyridine synthesis is that of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which was prepared using halogen dance reactions. nih.gov This highlights the potential of using polyhalogenated pyridines as platforms for creating diverse, pentasubstituted pyridine scaffolds. nih.gov
Sequential Functionalization for Controlled Halogenation Patterns
Achieving a specific halogenation pattern, such as in this compound, requires precise control over the reaction sequence. The different reactivities of the positions on the pyridine ring, as well as the directing effects of existing substituents, must be carefully considered.
Strategies for selective halogenation often involve metalation-trapping sequences. nih.gov For instance, directed lithiation or magnesiation of a pyridine derivative can generate a reactive intermediate that can then be quenched with an electrophilic halogen source to install a halogen at a specific position. nih.gov
The synthesis of 3-halopyridines can be achieved through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. This method allows for highly regioselective halogenation under mild conditions. nih.govchemrxiv.org Another approach involves the use of designed phosphine (B1218219) reagents to achieve 4-selective halogenation of pyridines. nih.gov For late-stage functionalization, pyridine N-oxides can be used to direct halogenation to the 2-position. nih.gov The synthesis of a complex molecule like this compound would likely involve a combination of these sequential functionalization techniques, carefully choosing the order of halogen introduction based on the activating and directing effects of the substituents at each step.
Precision Reaction Conditions and Catalytic Approaches in Halogenated Pyridine Synthesis
The successful synthesis of complex halogenated pyridines is highly dependent on the precise control of reaction conditions and the use of modern catalytic methods.
Low-Temperature Techniques for Enhanced Regiocontrol in Lithiation and Substitution Reactions
Low-temperature conditions are often crucial for controlling the regioselectivity of reactions involving highly reactive intermediates, such as organolithium species. In the context of pyridine chemistry, directed ortho-metalation followed by reaction with an electrophile is a powerful tool for functionalization. Performing these reactions at low temperatures, often -78 °C, helps to prevent side reactions, such as decomposition of the lithiated intermediate or loss of regioselectivity.
The use of a temporary directing group can facilitate lithiation at a specific position, after which the directing group can be removed. Low temperatures are key to maintaining the stability of the directed metalation complex and ensuring the desired regiochemical outcome. While much of the research on low-temperature lithiation focuses on applications like battery technology, the fundamental principles of enhanced stability and control at reduced temperatures are directly applicable to complex organic synthesis. nih.govnih.gov For instance, the ortholithiation of dihalopyridines using lithium diisopropylamide (LDA) or t-butyllithium (t-BuLi) at low temperatures allows for the generation of specific lithiated intermediates that can then be trapped with an electrophile. consensus.app This approach could be envisioned for the sequential introduction of iodine into a difluorinated pyridine core.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The pyridine ring is inherently electron-deficient, and the presence of four strongly electron-withdrawing halogen atoms further lowers the electron density of the aromatic system. This pronounced electrophilic character makes the ring highly susceptible to attack by nucleophiles through the SNAr mechanism. This two-step process involves the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a halide leaving group to restore aromaticity. stackexchange.com
Influence of Fluorine and Iodine Substituents on SNAr Regioselectivity
The regiochemical outcome of SNAr reactions on this compound is a complex interplay between the activating effects of the substituents and their leaving group abilities. Both fluorine and iodine atoms activate the ring towards nucleophilic attack by inductively withdrawing electron density. However, their roles in the SNAr mechanism are distinct.
The rate-determining step in most SNAr reactions is the initial attack by the nucleophile and the formation of the Meisenheimer complex. stackexchange.com Fluorine's extreme electronegativity makes the carbon atom to which it is attached (C-2 and C-6) highly electrophilic and provides potent stabilization for the negative charge in the anionic intermediate. reddit.com This stabilization of the transition state leading to the Meisenheimer complex is so significant that it often makes fluoride a better leaving group than other halogens in the context of SNAr, a stark contrast to its poor leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com The reaction rate is less dependent on the carbon-halogen bond strength and more on the stabilization of the intermediate. stackexchange.commasterorganicchemistry.com
Conversely, iodine is less electronegative than fluorine but is a superior leaving group due to the weaker carbon-iodine bond and the greater stability of the iodide anion (I⁻) compared to the fluoride anion (F⁻). Therefore, substitution can potentially occur at either the fluorine-bearing positions (2 and 6) or the iodine-bearing positions (3 and 5). The ultimate regioselectivity depends on the specific nucleophile, reaction conditions, and which factor—intermediate stabilization (favoring F substitution) or leaving group ability (favoring I substitution)—predominates.
| Property | Fluorine Substituent (at C2/C6) | Iodine Substituent (at C3/C5) |
|---|---|---|
| Electronegativity | Very High (approx. 3.98) | Moderate (approx. 2.66) |
| Activating Effect | Strongly activates the attached carbon for nucleophilic attack via induction. reddit.com | Moderately activates the ring via induction. |
| Intermediate Stabilization | Excellent stabilization of the negative charge in the Meisenheimer complex. stackexchange.com | Less effective at stabilizing the intermediate compared to fluorine. |
| Leaving Group Ability (C-X Bond Strength) | Poor (strong C-F bond). However, in SNAr, the overall reaction can be fast because C-F bond breaking is not the rate-determining step. masterorganicchemistry.com | Excellent (weak C-I bond). |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful synthetic tool for converting organic halides into organometallic reagents, which can then be trapped with various electrophiles. This reaction is particularly effective for aryl iodides and bromides. wikipedia.org
Exploration of Lithiation Strategies and Characterization of Organolithium Intermediates
For this compound, halogen-metal exchange offers a regioselective route to functionalization. The rate of exchange with common organolithium reagents (e.g., n-butyllithium, tert-butyllithium) follows the established trend of I > Br > Cl >> F. wikipedia.orgimperial.ac.uk Consequently, when this compound is treated with an alkyllithium, the exchange occurs selectively at one of the carbon-iodine bonds, leaving the more robust carbon-fluorine bonds intact.
The reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. imperial.ac.uk This process generates a highly reactive organolithium intermediate, either 2,6-difluoro-3-iodo-5-lithiopyridine or its 3-lithio isomer. These intermediates are generally not isolated. Instead, their formation is confirmed by in situ trapping with a suitable electrophile (e.g., aldehydes, ketones, carbon dioxide, or chlorotrimethylsilane) to yield a new, stable functionalized pyridine derivative.
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Reagent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | Commonly available and highly reactive organolithium reagents for halogen-metal exchange. ethz.ch |
| Solvent | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Anhydrous ethereal solvents are required to stabilize the organolithium species and prevent quenching. |
| Temperature | -78 °C to -100 °C | Low temperatures are critical to ensure kinetic control, prevent decomposition, and avoid side reactions like addition to the pyridine ring. imperial.ac.uk |
| Outcome | Selective exchange of one iodine atom for lithium. | The C-I bond is significantly more reactive in this exchange than the C-F bond. wikipedia.org |
Ortho-Directing Effects of Halogen Substituents in Metalation
In the context of this compound, the concept of ortho-directing effects primarily relates to the electronic influence of the fluorine atoms on the adjacent C-I bonds during halogen-metal exchange, rather than classical directed ortho-metalation (DoM), which involves C-H bond activation. The extremely rapid rate of I/Li exchange preempts any potential for direct deprotonation of the single C-H bond at the 4-position. ias.ac.in
The regioselectivity of the lithiation (i.e., whether the 3-iodo or 5-iodo position reacts) is governed by the relative stability of the resulting organolithium intermediate. imperial.ac.uk The powerful inductive electron-withdrawing effect of a fluorine atom stabilizes an adjacent carbanion (or the carbon-lithium bond, which has significant carbanionic character). Therefore, the fluorine atoms at C-2 and C-6 exert a stabilizing influence on the lithiated species formed at C-3 or C-5. The formation of the thermodynamically most stable lithiated pyridine, which is influenced by the cumulative electronic effects of all substituents, will be the favored pathway.
Electrophilic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a reaction pathway that is mechanistically unfavorable for this compound. The pyridine nitrogen atom is itself electron-withdrawing, which deactivates the ring towards attack by electrophiles compared to benzene. youtube.com This inherent electron deficiency is drastically amplified by the presence of four strongly deactivating halogen substituents.
Both the fluorine and iodine atoms withdraw electron density from the pyridine ring through their inductive effects, rendering the ring extremely electron-poor, or "π-deficient." organicchemistrytutor.commasterorganicchemistry.com As the fundamental step of EAS involves the attack of the electron-rich aromatic π-system on a strong electrophile, the severely diminished nucleophilicity of the tetrahalogenated pyridine ring makes it highly resistant to such reactions. researchgate.netkhanacademy.org Attempting to force an electrophilic substitution reaction, for example through the use of potent electrophiles and harsh acidic conditions, would likely result in decomposition of the starting material rather than a controlled substitution of the C4-hydrogen.
Radical Reactions and Photochemistry Relevant to Polyhalogenated Pyridines
For instance, the photochemistry of azidopurine ribonucleosides, which contain a nitrogen-rich heterocyclic core similar to pyridine, has been investigated. nih.gov Near UV irradiation of these compounds leads to the formation of nitrene intermediates. nih.gov The subsequent reactions of these nitrenes are dependent on the surrounding conditions. In the presence of oxygen, oxidation to nitro compounds is observed, while under anaerobic conditions, reduction to amines is the preferred pathway. nih.gov
The energetics and reaction pathways of these nitrene intermediates have been studied using computational methods like density functional theory (DFT). nih.gov These studies reveal that the spin density distribution in the nitrene, influenced by other substituents on the ring, plays a crucial role in determining its reactivity, such as whether it undergoes oxidation or ring-expansion reactions. nih.gov Based on these findings, it can be postulated that a hypothetical 4-azido-2,6-difluoro-3,5-diiodopyridine could be a precursor to a corresponding pyridylnitrene, whose reactivity would be modulated by the electron-withdrawing fluorine and iodine atoms.
| Precursor Type | Method of Nitrene Generation | Observed Reactivity of Nitrene Intermediate |
| Azidopurine Ribonucleosides | Near UV Irradiation | Oxidation to nitro compounds (aerobic), Reduction to amines (anaerobic) nih.gov |
The unique electronic properties of polyhalogenated pyridines make them valuable substrates for photochemical reactions aimed at constructing novel ring-fused heterocyclic systems. The presence of multiple halogen atoms offers various handles for intramolecular cyclization reactions upon photochemical activation. While specific photochemical studies on this compound leading to ring-fused systems are not extensively reported, related research on other pyridine derivatives provides a basis for potential transformations.
For example, photochemical reactions involving the opening of the pyridine ring have been observed in the presence of certain reagents. researchgate.net Although this represents a ring-opening rather than a ring-fusing process, it highlights the susceptibility of the pyridine core to photochemical transformations.
More relevant to the construction of fused systems is the potential for intramolecular cyclization via photochemically induced carbon-halogen bond cleavage. In a molecule like this compound, the carbon-iodine bonds are weaker than the carbon-fluorine bonds and could be selectively cleaved under photochemical conditions to generate radical intermediates. These radicals could then undergo intramolecular cyclization if a suitable tethered group is present on the pyridine ring, leading to the formation of a new fused ring.
The general strategy often involves the introduction of a side chain at a specific position on the pyridine ring that can participate in a radical cyclization. The photochemical generation of a radical on the pyridine ring would then initiate the cyclization cascade. While this has been demonstrated for various aromatic systems, its specific application to this compound remains a promising area for future research.
| Starting Material Type | Photochemical Transformation | Potential Product Type |
| Pyridine with specific reagents | Ring opening | Polyunsaturated 5-amino-2,4-pentadienal derivatives researchgate.net |
| Polyhalogenated Pyridines with appropriate side chains | Intramolecular radical cyclization | Fused heterocyclic systems |
An article focusing solely on the chemical compound “this compound” and its specific derivatization and functionalization strategies as outlined cannot be generated at this time.
Extensive searches for dedicated research on the Suzuki-Miyaura coupling, Sonogashira coupling, palladium-catalyzed amination, nucleophilic displacement, and amide activation reactions involving this compound did not yield specific experimental data, detailed research findings, or data tables for this particular compound.
While general principles and examples exist for these reaction types on structurally similar halogenated pyridines, the strict requirement to focus solely on this compound and to include detailed, specific research findings prevents the creation of a scientifically accurate and informative article as requested. Generating content would require making unsubstantiated inferences or presenting information on other compounds as if it applied directly to the subject molecule, which would be scientifically inaccurate.
Derivatization and Functionalization Strategies of 2,6 Difluoro 3,5 Diiodopyridine
Other Functional Group Interconversions and Manipulations
Copper-Mediated Perfluoroalkylation as a Functionalization Tool
The introduction of perfluoroalkyl (Rf) groups into heterocyclic systems is a powerful strategy for modulating the physicochemical and biological properties of molecules. Copper-mediated perfluoroalkylation has emerged as a robust method for this transformation. While direct experimental data on the copper-mediated perfluoroalkylation of 2,6-difluoro-3,5-diiodopyridine is not extensively documented in publicly available literature, the principles of this reaction on similar halo-heteroarenes provide a strong basis for its potential application.
Generally, copper-mediated perfluoroalkylation reactions involve a copper(I) source, a perfluoroalkylating agent (e.g., RfI, Togni reagents), and often a ligand to stabilize the organocopper intermediate. The reaction typically proceeds via a radical or an organometallic pathway. Given the presence of two iodine atoms, which are more reactive than fluorine in such cross-coupling reactions, it is anticipated that perfluoroalkylation would occur selectively at the C3 and/or C5 positions.
Table 1: Potential Copper-Mediated Perfluoroalkylation of this compound
| Entry | Perfluoroalkylating Agent | Expected Product(s) | Notes |
| 1 | CF3I, Cu(I) | 2,6-Difluoro-3-iodo-5-(trifluoromethyl)pyridine | Mono-substitution expected under controlled conditions. |
| 2 | CF3I, Cu(I) (excess) | 2,6-Difluoro-3,5-bis(trifluoromethyl)pyridine | Di-substitution may be achievable with excess reagents. |
| 3 | C2F5I, Cu(I) | 2,6-Difluoro-3-iodo-5-(pentafluoroethyl)pyridine | Introduction of longer perfluoroalkyl chains. |
This table represents hypothetical transformations based on established reactivity patterns of similar compounds.
The choice of solvent, temperature, and ligand would be crucial in controlling the selectivity and yield of these reactions. The electron-withdrawing nature of the fluorine atoms and the pyridine (B92270) nitrogen would likely enhance the reactivity of the C-I bonds towards the copper-mediated process.
Regioselective Functionalization of Polysubstituted Pyridine Rings
The differential reactivity of the halogen substituents in this compound is the cornerstone of its regioselective functionalization. The carbon-iodine bonds are significantly more labile and susceptible to metal-catalyzed cross-coupling reactions than the highly stable carbon-fluorine bonds. This reactivity difference allows for the selective modification of the C3 and C5 positions while leaving the C2 and C6 positions intact.
Various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, are expected to proceed with high regioselectivity at the iodo-positions.
Table 2: Predicted Regioselective Cross-Coupling Reactions of this compound
| Coupling Reaction | Reagent | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-2,6-difluoro-5-iodopyridine |
| Sonogashira | Terminal alkyne | 3-Alkynyl-2,6-difluoro-5-iodopyridine |
| Stille | Organostannane | 3-Aryl/vinyl-2,6-difluoro-5-iodopyridine |
This table illustrates the anticipated regioselective functionalization based on the known reactivity of C-I versus C-F bonds in cross-coupling reactions.
By carefully controlling the stoichiometry of the coupling partners, it is theoretically possible to achieve either mono- or di-functionalization at the C3 and C5 positions. For instance, using one equivalent of a boronic acid in a Suzuki coupling would likely lead to the mono-arylated product. Subsequent coupling with a different reagent could then afford a dissymmetrically substituted pyridine. This stepwise functionalization highlights the synthetic utility of this compound as a versatile building block.
Spectroscopic and Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,6-Difluoro-3,5-diiodopyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.
High-Resolution ¹H NMR for Proton Environments
The structure of this compound contains a single proton at the C-4 position of the pyridine (B92270) ring. Its ¹H NMR spectrum is therefore expected to be relatively simple, featuring one distinct signal.
Chemical Shift (δ): The chemical shift of this proton (H-4) would be influenced by the adjacent electron-withdrawing iodine atoms and the fluorine atoms at the ortho positions (C-2 and C-6). In the related compound, 2,6-difluoropyridine, the H-4 proton appears as a triplet in the aromatic region. chemicalbook.com For this compound, the strong deshielding effect of the two iodine atoms at C-3 and C-5 would likely shift the H-4 signal further downfield compared to 2,6-difluoropyridine.
Multiplicity: Due to coupling with the two equivalent fluorine atoms at the C-2 and C-6 positions, the H-4 signal is predicted to appear as a triplet, arising from the n+1 rule where n=2. The magnitude of this three-bond coupling (³JH-F) is expected to be in the typical range for such interactions.
¹³C NMR for Pyridine Carbon Framework Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, three distinct carbon signals are anticipated.
Signal Assignment and Chemical Shifts:
C-2/C-6: These two equivalent carbons are directly bonded to both a nitrogen and a fluorine atom. This environment would result in a signal at a significantly downfield chemical shift, further split into a doublet by a large one-bond coupling to fluorine (¹JC-F).
C-3/C-5: These equivalent carbons are bonded to iodine. The heavy atom effect of iodine typically shifts the signal of the directly attached carbon to a more upfield (lower ppm) value than might otherwise be expected.
C-4: This carbon is bonded to a hydrogen and is situated between the two iodinated carbons. Its signal would appear in the aromatic region.
Coupling Patterns: The key feature would be the large ¹JC-F coupling for the C-2/C-6 signal. Smaller two-bond (²JC-F) and three-bond (³JC-F) couplings would also be observed for the C-3/C-5 and C-4 signals, respectively, providing further confirmation of the structure.
¹⁹F NMR for Characterizing Fluorine Environments and Coupling Patterns
¹⁹F NMR is a highly sensitive technique for analyzing organofluorine compounds.
Chemical Shift and Multiplicity: The two fluorine atoms at the C-2 and C-6 positions are chemically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. This signal would be split into a doublet due to coupling with the single H-4 proton (³JF-H). The chemical shift would be in a region characteristic of fluoropyridines. Computational methods can be used to predict ¹⁹F chemical shifts with reasonable accuracy, often showing a mean absolute deviation of around 2-4 ppm. nih.gov
Advanced Multi-dimensional NMR Techniques for Complex Structure Determination
While one-dimensional NMR is likely sufficient for this symmetric molecule, two-dimensional (2D) NMR techniques would provide definitive proof of the structural assignments.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show a direct correlation between the H-4 proton and the C-4 carbon, confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation): This would be the most informative 2D experiment. It would reveal long-range correlations (over two and three bonds) between nuclei. Key expected correlations would include:
The H-4 proton showing correlations to C-2/C-6 and C-3/C-5.
The fluorine signal showing correlations to C-2/C-6, C-3/C-5, and potentially the H-4 proton. These correlations would unambiguously connect all parts of the molecule, leaving no doubt about the substitution pattern.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constant (J) |
|---|---|---|---|---|
| ¹H NMR | H-4 | Downfield aromatic region | Triplet (t) | ³JH-F |
| ¹³C NMR | C-2, C-6 | Downfield, >150 ppm | Doublet (d) | ¹JC-F (large, >200 Hz) |
| C-3, C-5 | Upfield due to iodine | Triplet (t) or Doublet of doublets (dd) | ²JC-F | |
| C-4 | Aromatic region | Triplet (t) | ³JC-F | |
| ¹⁹F NMR | F-2, F-6 | Characteristic fluoropyridine region | Doublet (d) | ³JF-H |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. docbrown.info
For this compound (C₅HF₂I₂N), the molecular ion peak (M⁺) would be the most significant indicator.
Molecular Weight: The calculated monoisotopic mass is 366.8166 g/mol . orgchemboulder.com A low-resolution mass spectrum would show a prominent peak at an m/z (mass-to-charge ratio) of 367.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. orgchemboulder.com An experimental HRMS value matching the calculated exact mass of C₅HF₂I₂N would serve as definitive proof of the molecular formula, distinguishing it from any other combination of atoms with the same nominal mass.
Isotopic Pattern: The presence of two iodine atoms would not create a distinctive isotopic pattern, as iodine is monoisotopic (¹²⁷I). orgchemboulder.com However, the presence of one ¹³C atom in a small fraction of the molecules would result in a very small M+1 peak.
Fragmentation: Electron impact ionization would likely cause fragmentation of the pyridine ring. Characteristic losses could include the iodine atoms (loss of 127 mass units) and fluorine atoms, leading to a predictable fragmentation pattern that can further support the structural assignment. libretexts.org
Table 2: Predicted Mass Spectrometry Data for this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₅HF₂I₂N |
| Average Mass | 366.876 g/mol |
| Monoisotopic Mass (for HRMS) | 366.81665 g/mol |
| Primary Molecular Ion Peak (M⁺) | m/z ≈ 367 |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces vibrational excitation of covalent bonds. msu.edu
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
Aromatic C-H Stretch: A weak to medium absorption band above 3000 cm⁻¹ corresponding to the stretching of the C4-H bond. libretexts.org
Aromatic C=C and C=N Stretches: A series of absorptions in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring vibrations.
C-F Stretches: Strong and intense absorption bands typically found in the 1300-1000 cm⁻¹ region, which are diagnostic for carbon-fluorine bonds. spectroscopyonline.com
C-I Stretches: The carbon-iodine stretching vibration would appear at a much lower wavenumber, typically in the 600-500 cm⁻¹ range, which is in the fingerprint region of the spectrum. orgchemboulder.com
The unique combination of these absorption bands in the fingerprint region (below 1500 cm⁻¹) would provide a distinct spectral signature for the compound. msu.edu
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3100-3000 | Weak-Medium |
| Aromatic C=C and C=N Stretches | ~1600-1400 | Medium-Strong |
| C-F Stretch | ~1300-1000 | Strong |
| C-I Stretch | ~600-500 | Medium-Strong |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals. ethernet.edu.etarxiv.org When a radical is placed in a magnetic field, the unpaired electron can exist in two spin states, and the transition between these states can be induced by microwave radiation. ethernet.edu.et The resulting ESR spectrum provides information about the electronic environment of the unpaired electron.
For radical species derived from this compound, such as the corresponding radical cation, ESR spectroscopy would be an indispensable tool for characterization. Studies on the radical cations of other fluorinated pyridines have shown that the unpaired electron can reside in a σ or π-type orbital, which can be determined from the analysis of the ESR spectrum. The interaction of the unpaired electron with the magnetic nuclei in the molecule (e.g., ¹⁴N, ¹⁹F, and ¹H) leads to hyperfine splitting, which provides a detailed map of the spin density distribution within the radical. This information is crucial for understanding the electronic structure and reactivity of the radical species.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to construct a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not publicly available, the structures of related dihalopyridines have been determined. For example, the crystal structure of 3,5-dibromo-2,6-difluoropyridine (B1501348) has been reported. synquestlabs.com X-ray crystallographic analysis of this compound would definitively establish the geometry of the pyridine ring and the spatial relationship between the fluorine and iodine substituents. It would also reveal any intermolecular interactions, such as halogen bonding (I···N or I···F interactions), which can play a significant role in the packing of the molecules in the solid state.
The table below summarizes the key structural parameters that would be obtained from an X-ray crystallographic study.
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the crystal lattice. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-F, C-I). |
| Bond Angles | The angles between adjacent bonds (e.g., F-C-C, I-C-C). |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
No published DFT studies on 2,6-Difluoro-3,5-diiodopyridine were found. Such studies would be invaluable for understanding the molecule's fundamental properties.
Information regarding the optimized molecular geometry, bond lengths, bond angles, and electronic structure (such as HOMO-LUMO energy gaps and molecular orbital distributions) for this compound is not available in the current scientific literature.
There are no found records of theoretically predicted Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectra for this compound. These predictions are crucial for validating experimental findings and aiding in the structural elucidation of newly synthesized compounds.
The elucidation of reaction mechanisms involving this compound, including the identification of transition states and the calculation of activation energies through DFT, has not been reported.
Ab Initio Methods for High-Accuracy Calculations
High-accuracy calculations using ab initio methods, which are computationally more intensive but can provide more precise results for electronic structure and molecular properties, have not been performed or published for this compound.
Exploration of Electronic Effects on Reactivity and Regioselectivity
A computational analysis of the electronic effects of the fluorine and iodine substituents on the reactivity and regioselectivity of the pyridine (B92270) ring in this compound is not available. Such studies would shed light on its potential behavior in various chemical reactions.
Modeling of Intermolecular Interactions and Crystal Packing
There are no found studies that model the intermolecular interactions, such as halogen bonding or π-stacking, or predict the crystal packing of this compound. This information is fundamental for understanding its solid-state properties and for materials design.
Synthetic Utility in Advanced Organic Synthesis Research
A Critical Building Block for Complex Heterocyclic Architectures
The structural rigidity and specific electronic properties of the pyridine (B92270) ring, combined with the distinct reactivity of its halogen substituents, position 2,6-Difluoro-3,5-diiodopyridine as a key starting material for the synthesis of complex heterocyclic systems. The presence of four halogen atoms on the pyridine core provides a rich platform for a variety of cross-coupling and substitution reactions.
Scaffold for Constructing Highly Substituted Pyridine Derivatives
The development of new synthetic methodologies is crucial for accessing diverse and highly substituted pyridine derivatives, which are prevalent in pharmaceuticals and functional materials. General strategies for creating such molecules often involve multi-step processes. However, the use of pre-functionalized building blocks like this compound can streamline these syntheses. The differential reactivity of the C-F and C-I bonds allows for selective functionalization. For instance, the carbon-iodine bonds are more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, alkyl, and alkynyl groups at the 3- and 5-positions. Subsequent nucleophilic aromatic substitution at the 2- and 6-positions can then be employed to introduce a wide array of other substituents, leading to a diverse library of polysubstituted pyridines.
Precursor to Intricate Ring-Fused Systems
The synthesis of ring-fused heterocyclic systems is of significant interest due to their prevalence in natural products and their potential applications in medicinal chemistry. Cycloaddition reactions represent an efficient method for constructing these complex, three-dimensional scaffolds. While specific examples involving this compound are not extensively documented, the general principle of utilizing di- or poly-halogenated pyridines as precursors for ring-fused systems is well-established. Intramolecular cyclization reactions following the selective functionalization of the iodine and fluorine positions could provide a pathway to novel fused heterocycles. For example, the introduction of appropriate functional groups at the 3- and 5-positions via cross-coupling could be followed by a ring-closing reaction involving the fluorine atoms or the nitrogen of the pyridine ring, leading to the formation of intricate polycyclic structures.
Intermediate for the Synthesis of Diverse Fluorinated and Iodinated Chemical Entities
The presence of both fluorine and iodine atoms on the same pyridine core makes this compound a valuable intermediate for the synthesis of a wide range of halogenated organic compounds. The selective manipulation of these halogen atoms is key to its synthetic utility.
The carbon-iodine bonds can be readily converted into other functional groups through various transformations, including halogen-metal exchange followed by quenching with electrophiles, or through transition-metal-catalyzed reactions. This allows for the introduction of a diverse set of substituents at the 3- and 5-positions while retaining the fluorine atoms at the 2- and 6-positions. Conversely, the fluorine atoms can be displaced by nucleophiles under specific conditions, often requiring elevated temperatures or the use of strong nucleophiles. This differential reactivity provides a powerful tool for the stepwise construction of complex molecules containing both fluorine and other functionalities.
Contribution to the Development of Functional Molecules and Advanced Materials through Derivatization
The derivatization of this compound opens avenues for the development of novel functional molecules and advanced materials. The introduction of specific substituents onto the pyridine core can impart desired electronic, optical, or biological properties.
For example, the incorporation of chromophoric or fluorophoric moieties through cross-coupling reactions at the iodo-positions could lead to the synthesis of new dyes or fluorescent probes. The resulting molecules could have applications in areas such as bioimaging or materials science. Furthermore, the introduction of polymerizable groups could allow for the incorporation of this highly functionalized pyridine unit into polymers, leading to materials with unique thermal, electronic, or self-assembly properties. The ability to precisely control the substitution pattern on the pyridine ring is a significant advantage in the rational design of such advanced materials.
Structure Reactivity Relationship of 2,6 Difluoro 3,5 Diiodopyridine
Electronic Effects of Fluorine Substituents
Strong Electron-Withdrawing Nature and its Impact on Pyridine (B92270) Ring Activation/Deactivation
The fluorine atoms at the 2- and 6-positions of the pyridine ring exert a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic system, thereby deactivating the ring towards electrophilic substitution. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine makes the carbon atoms to which they are attached highly electrophilic and prone to attack by nucleophiles. acs.org
Role in Stabilizing Reactive Intermediates in SNAr and Cross-Coupling Reactions
Recent studies have also highlighted the emergence of concerted SNAr (CSNAr) reactions, where the bond to the nucleophile forms concurrently with the cleavage of the carbon-fluorine bond, avoiding a discrete Meisenheimer intermediate. acs.org In these reactions, the high electronegativity of fluorine is still advantageous, as it polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. acs.org
In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, the electron-withdrawing nature of fluorine can also be beneficial. It can enhance the oxidative addition step by making the carbon-halogen bond more polarized and thus more reactive towards the metal catalyst.
Steric and Electronic Effects of Iodine Substituents on Reaction Pathways
The iodine atoms at the 3- and 5-positions introduce both steric and electronic effects that influence the reactivity of the pyridine ring.
Steric Effects: The large size of the iodine atoms can sterically hinder the approach of reactants to the adjacent positions on the ring. This steric bulk can influence the regioselectivity of reactions, favoring attack at less hindered sites. In the case of 2,6-difluoro-3,5-diiodopyridine, the iodine atoms flank the 4-position, potentially directing nucleophilic or coupling reactions to this site, assuming electronic factors are favorable.
Furthermore, the carbon-iodine bond is weaker than the carbon-fluorine bond, making iodine a better leaving group in many reactions, including SNAr and various cross-coupling reactions. This property allows for selective functionalization at the iodine-bearing positions under conditions that would not cleave the C-F bonds.
Synergistic Effects of Geminal Fluorine and Vicinal Iodine on Overall Reactivity Profile
The combination of fluorine and iodine substituents on the pyridine ring results in a unique reactivity profile arising from the synergistic interplay of their individual effects. The strong electron-withdrawing fluorine atoms significantly activate the ring for nucleophilic attack, while the weaker C-I bonds provide reactive sites for functionalization.
This arrangement allows for a stepwise and selective modification of the pyridine core. For instance, the iodine atoms can be selectively replaced via cross-coupling reactions, leaving the fluorine atoms intact. The resulting fluorinated pyridine derivatives can then undergo subsequent SNAr reactions at the fluorine-bearing positions under more forcing conditions. This orthogonal reactivity is a powerful tool in the synthesis of complex substituted pyridines.
Analysis of Positional Selectivity in Various Functionalization Reactions
The substitution pattern of this compound allows for predictable positional selectivity in various functionalization reactions.
Nucleophilic Aromatic Substitution (SNAr): Due to the strong activating effect of the ortho- and para-directing nitrogen atom and the two fluorine atoms, the most likely positions for nucleophilic attack are the 2- and 6-positions (where the fluorine atoms are) and the 4-position. However, since fluorine is a good leaving group in activated systems, initial substitution is expected to occur at the C-F positions. The presence of iodine at the 3- and 5-positions further activates the 4-position towards nucleophilic attack. The relative reactivity of these positions will depend on the specific nucleophile and reaction conditions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille): The weaker C-I bonds make the 3- and 5-positions the primary sites for metal-catalyzed cross-coupling reactions. The high selectivity for C-I bond activation over C-F bond activation allows for the introduction of a wide range of aryl, alkyl, and alkynyl groups at these positions.
Metalation and Halogen-Dance Reactions: Directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridines. The directing ability of the substituents will determine the site of metalation. Halogen-dance reactions, where a halogen atom migrates to a different position on the ring upon treatment with a strong base, could also be a potential pathway for functionalization, although this may be complex in a polyhalogenated system.
The table below summarizes the expected reactivity at different positions of the this compound ring.
| Position | Substituent | Expected Reactivity in SNAr | Expected Reactivity in Cross-Coupling |
| 2 | Fluorine | High (Good leaving group) | Low |
| 3 | Iodine | Moderate (Activated by F) | High (Good leaving group) |
| 4 | Hydrogen | High (Activated by N and F) | N/A |
| 5 | Iodine | Moderate (Activated by F) | High (Good leaving group) |
| 6 | Fluorine | High (Good leaving group) | Low |
Challenges and Future Research Directions
Synthetic Challenges in Accessing Poly-Halogenated Pyridines with Precise Regiocontrol
The synthesis of poly-halogenated pyridines with a specific and desired arrangement of different halogen atoms on the pyridine (B92270) ring is a formidable task. The electronic nature of the pyridine ring and the influence of existing substituents make it difficult to control the position of incoming halogen atoms.
The introduction of fluorine atoms at the meta positions (C3 and C5) of the pyridine ring is particularly challenging. Direct fluorination methods often favor substitution at the positions ortho or para to the ring nitrogen due to the directing effects of the nitrogen atom. Researchers at the University of Münster have developed a method to introduce a difluoromethyl group at the meta-position of the pyridine ring by employing a strategy of temporary dearomatisation. uni-muenster.de This approach helps to overcome the natural inertness of the pyridine ring towards such substitutions. uni-muenster.de Another strategy involves leveraging the presence of at least one fluorine atom already on the pyridine ring to facilitate further transformations, which can then be substituted through a nucleophilic aromatic substitution (SNAr) pathway. nih.gov A method using an oxazinoazaarene-based temporary pyridine dearomatization strategy with an electrophilic fluorine source has also shown success in achieving exclusive C3-fluorination. figshare.com
Achieving highly selective iodination at specific positions of the pyridine ring requires careful consideration of the reaction conditions and the directing effects of existing substituents. Methods for the direct amination of pyridines, which can be precursors for iodination reactions, have shown high regioselectivity. For instance, a C4-selective amination of pyridines has been developed by employing nucleophilic substitution of hydrogen (SNH) via 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov The electronic tuning of external pyridine reagents plays a crucial role in achieving this selectivity. nih.gov Another approach involves the conversion of the heterocycle into a phosphonium (B103445) salt, which then allows for selective functionalization at the 4-position. nih.govacs.org This method has proven effective for a variety of substituted pyridines. nih.govacs.org
Exploration of Novel Reaction Pathways and Methodologies for Derivatization
Future research will likely focus on discovering and developing new chemical reactions to modify 2,6-difluoro-3,5-diiodopyridine. This includes exploring novel catalytic systems and reaction conditions to enable the selective replacement of the iodine and fluorine atoms with a wider range of functional groups. The development of methods for late-stage functionalization is of particular interest as it would allow for the diversification of complex molecules containing the diiododifluoropyridine core.
Development of More Sustainable and Atom-Economical Synthetic Approaches
The principles of green chemistry are increasingly important in chemical synthesis. Future efforts will be directed towards developing more environmentally friendly and efficient methods for preparing this compound and its derivatives. This involves designing synthetic routes that minimize waste, use less hazardous reagents and solvents, and have a high atom economy, meaning that a larger proportion of the atoms from the starting materials are incorporated into the final product. researchgate.net Multicomponent reactions, which combine three or more reactants in a single step, are a promising strategy for improving atom economy in the synthesis of complex molecules. researchgate.net
Expanding the Scope of Cross-Coupling and Other Catalytic Functionalization Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A key area of future research will be to expand the range of these reactions that can be successfully applied to this compound. This includes developing new catalysts that are more active and selective for this specific substrate. For example, nickel-based catalysts have shown efficiency in the cross-coupling of aryl tosylates with arylboronic acids, and similar systems could be developed for poly-halogenated pyridines. nih.gov The goal is to create a versatile toolbox of reactions that allow for the precise and predictable introduction of a wide variety of substituents onto the pyridine core.
Advanced Spectroscopic and Computational Studies for Deeper Mechanistic Understanding and Prediction
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing methods and designing new ones. Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can provide real-time information about the species present in a reaction mixture. In parallel, computational chemistry, using methods like density functional theory (DFT), can be employed to model reaction pathways, predict the stability of intermediates and transition states, and explain observed selectivities. This combined experimental and theoretical approach will provide a deeper understanding of the fundamental chemical principles governing the reactivity of this highly functionalized pyridine and enable the rational design of more efficient and selective synthetic transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Difluoro-3,5-diiodopyridine, and how is regioselectivity controlled during iodination?
- Methodological Answer : The compound is synthesized via deprotometalation using 2,6-difluoropyridine as the starting material. Iodination is achieved under controlled conditions (e.g., heptane-AcOEt solvent system) to ensure regioselective substitution at the 3- and 5-positions of the pyridine ring. The reaction yield reaches 85%, with purity confirmed by ^1^H NMR (δ 8.50 ppm, triplet) and ^13^C NMR (δ 160.6–160.7 ppm). IR peaks at 1567 cm⁻¹ (C=C stretching) and 1268 cm⁻¹ (C-F bending) further validate the structure .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Combine spectroscopic techniques:
- ^1^H NMR : A triplet at δ 8.50 ppm (J = 7.7 Hz) corresponds to the pyridinic proton.
- ^13^C NMR : Signals at δ 160.6–160.7 ppm (dd, J = 243 and 13 Hz) confirm fluorinated carbons.
- IR : Peaks at 1567 cm⁻¹ (aromatic C=C) and 2922 cm⁻¹ (C-H stretching) are critical markers.
- Mass Spectrometry : Use high-resolution MS to verify molecular weight (expected: 398.8 g/mol) .
Q. What solvents and conditions are recommended for handling this compound to ensure stability?
- Methodological Answer : The compound is stable in inert atmospheres (e.g., N₂ or Ar) at 2–8°C. Use aprotic solvents like dichloromethane or THF for reactions. Avoid prolonged exposure to moisture, as iodine substituents may hydrolyze under acidic/alkaline conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations, such as the B3LYP hybrid functional, can model electronic effects. Key parameters include:
- Electrostatic Potential Maps : Highlight electron-deficient regions (C-3/C-5) for nucleophilic attack.
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess charge-transfer interactions (e.g., with transition metals).
- Thermochemical Accuracy : Validate computational results against experimental data (e.g., bond dissociation energies) to refine exchange-correlation functionals .
Q. What strategies resolve contradictions in spectroscopic data for halogenated pyridines, such as anomalous NMR shifts?
- Methodological Answer :
- Isotopic Labeling : Use ²H or ¹⁹F-labeled analogs to decouple overlapping signals.
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) that distort peak splitting.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .
Q. How does the electronic environment of this compound influence its utility in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine and iodine substituents activate the pyridine ring for Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or CuI for iodine-mediated couplings.
- Substituent Effects : Fluorine atoms enhance para/ortho-directing effects, while iodine facilitates oxidative addition.
- Byproduct Analysis : Monitor dehalogenation products (e.g., 2,6-difluoropyridine) via GC-MS .
Q. What are the challenges in synthesizing derivatives of this compound for pharmaceutical applications?
- Methodological Answer :
- Regioselectivity : Competing substitution at C-4 may occur; use sterically hindered catalysts (e.g., XPhos) to favor C-3/C-5 reactivity.
- Stability : Iodine substituents may undergo radical-mediated degradation; add radical scavengers (e.g., BHT) during reactions.
- Biological Screening : Prioritize derivatives with logP <3.5 (calculated via PubChem data) to ensure cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
